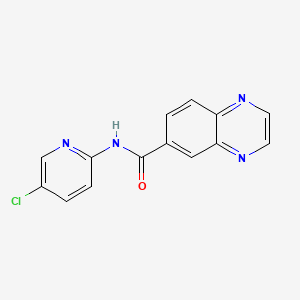

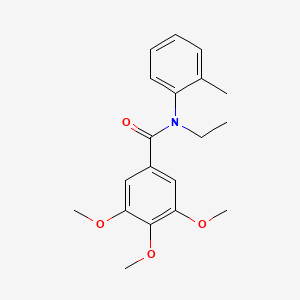

![molecular formula C21H13NO4 B5886156 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.

Wirkmechanismus

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one works by binding to cannabinoid receptors and blocking the effects of endocannabinoids. Cannabinoid receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Endocannabinoids are naturally occurring compounds that bind to these receptors and regulate various physiological processes. By blocking the effects of endocannabinoids, 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can help researchers understand the role of the endocannabinoid system in various processes.

Biochemical and Physiological Effects:

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting that the endocannabinoid system plays a role in these processes. It has also been shown to reduce appetite and food intake in animal models, suggesting that the endocannabinoid system plays a role in regulating appetite. Finally, it has been shown to impair memory and learning in animal models, suggesting that the endocannabinoid system plays a role in these processes as well.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potency and selectivity. It is a highly specific cannabinoid receptor antagonist, which allows researchers to study the effects of the endocannabinoid system without interference from other compounds. However, one limitation of using 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is its solubility. It is not very soluble in water, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are many future directions for research involving 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the role of the endocannabinoid system in psychiatric disorders, such as anxiety and depression. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is interest in developing new and more potent cannabinoid receptor antagonists that can be used to study the endocannabinoid system in more detail.

Synthesemethoden

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can be synthesized using a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with sodium hydroxide to form sodium 4-methylphenoxide. This compound is then reacted with 5-bromoanthranilic acid to form 5-bromo-N-(4-methylphenyl)anthranilic acid. The bromine atom is then replaced with a hydroxyl group using sodium hydroxide and hydrogen peroxide. The resulting compound is then reacted with hydroxylamine hydrochloride to form 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one.

Wissenschaftliche Forschungsanwendungen

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is primarily used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It is a potent and selective cannabinoid receptor antagonist that can be used to block the effects of endocannabinoids on their receptors. This allows researchers to study the effects of the endocannabinoid system on various processes, such as pain, inflammation, appetite, and memory.

Eigenschaften

IUPAC Name |

10-hydroxy-12-(4-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4/c1-11-6-8-12(9-7-11)25-16-10-15(23)17-18-19(16)22-26-21(18)14-5-3-2-4-13(14)20(17)24/h2-10,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVYPYIPNCZZFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd][1,2]oxazol-6-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)

![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)

![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)

![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)